4-Benzylaniline hydrochloride
Overview
Description
4-Benzylaniline hydrochloride: is an organic compound with the molecular formula C₁₃H₁₄ClN. It is a derivative of 4-benzylaniline, where the amine group is protonated to form a hydrochloride salt. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Benzylaniline hydrochloride is a derivative of 4-Benzylaniline (4-BA), which is produced through the hydrochlorination process It’s known that the compound interacts with hydrogen chloride (hcl) during its formation .
Mode of Action
The mode of action of this compound involves a reaction known as hydrochlorination. In this process, 4-Benzylaniline (4-BA) undergoes hydrochlorination in the presence of HCl to yield this compound . This process requires spectroscopic and computational analysis of the solvation of gaseous HCl in the process solvent .
Biochemical Pathways
The hydrochlorination process, which leads to the formation of this compound, has been examined . This process involves the solvation of gaseous HCl in the process solvent .
Result of Action
The result of the hydrochlorination process is the formation of this compound from 4-Benzylaniline . The infrared spectrum of the hydrochloride salt contains a strong Fermi resonance interaction, readily distinguishing it from that of the starting material .
Action Environment
The action of this compound is influenced by the environment in which the hydrochlorination process occurs. Two operational regimes are explored: “closed” reaction conditions correspond to the retention of evolved hydrogen chloride gas within the reaction medium, whereas an “open” system permits gaseous hydrogen chloride to be released from the reaction medium .
Biochemical Analysis
Biochemical Properties
4-Benzylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in chemical synthesis studies where it may interact with enzymes involved in the synthesis of complex organic compounds. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of enzymes involved in the breakdown of certain substrates, thereby increasing the concentration of these substrates within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable for extended periods, allowing for prolonged experimentation. In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell growth. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of various metabolic pathways within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and function, as it may be concentrated in areas where it can interact with its target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylaniline hydrochloride is typically synthesized through the hydrochlorination of 4-benzylaniline. The process involves the interaction of anhydrous hydrogen chloride with 4-benzylaniline in the presence of a solvent such as chlorobenzene. The reaction is carried out under controlled conditions to ensure complete conversion to the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves rigorous mixing and controlled temperature conditions to ensure the efficient solvation of hydrogen chloride gas in the solvent .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylaniline hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-benzylaniline and hydrogen chloride.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Hydrolysis: Produces 4-benzylaniline and hydrogen chloride.
Substitution Reactions: Produces substituted benzylaniline derivatives depending on the reagents used.
Scientific Research Applications
4-Benzylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
4-Benzylaniline: The parent compound, which lacks the hydrochloride group.
4-Aminodiphenylmethane: Another derivative with similar structural features.
Uniqueness: 4-Benzylaniline hydrochloride is unique due to its enhanced solubility and reactivity compared to its parent compound, 4-benzylaniline. The presence of the hydrochloride group makes it more suitable for certain chemical reactions and applications .
Properties
IUPAC Name |
4-benzylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGXIDBMRPMPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-57-3 | |
Record name | Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6317-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine, alpha-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6317-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can spectroscopic techniques be used to characterize 4-benzylaniline hydrochloride and differentiate it from 4-benzylaniline?
A2: Infrared (FTIR) spectroscopy proves particularly useful in distinguishing this compound from its parent compound. The hydrochloride salt exhibits a strong Fermi resonance interaction in its infrared spectrum, a feature absent in the spectrum of 4-benzylaniline []. This difference arises from the presence of the N-H bond and the ionic interaction with the chloride ion in the hydrochloride salt, affecting its vibrational modes.
Q2: How does computational chemistry contribute to understanding the properties of this compound?
A3: Computational methods like the PIXEL method can be employed to calculate the lattice energies of both this compound and 4-benzylaniline []. These calculations provide insights into the energy required to separate the molecules in the crystal lattice, which can then be correlated with experimentally determined solubility data []. Such computational approaches can aid in predicting and understanding the behavior of the compound in different solvent systems and under various conditions.
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